(±)8(9)-EE-14(Z)-E
Description
Significance of Eicosanoids as Lipid Mediators in Biochemical Systems
Eicosanoids are a superfamily of signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. researchgate.netportlandpress.comresearchgate.net These lipid mediators are not stored pre-formed within cells but are synthesized on demand in response to various stimuli, including injury, infection, and hormonal signals. researchgate.net Their production is catalyzed by three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. portlandpress.com
The resulting eicosanoids, which include prostaglandins, thromboxanes, leukotrienes, and epoxyeicosatrienoic acids (EETs), are potent regulators of a wide spectrum of biological processes. researchgate.netportlandpress.com They are deeply implicated in inflammation, immunity, blood pressure regulation, and the maintenance of tissue homeostasis. researchgate.netnih.gov The biological actions of eicosanoids are typically mediated through specific G protein-coupled receptors on the surface of target cells, initiating intracellular signaling cascades that elicit a cellular response. acs.org Their low abundance in biological systems, often in the picomolar to nanomolar range, underscores their high potency. acs.org
Stereochemical Complexity and Isomeric Specificity in Lipid Signaling Research
A critical aspect of eicosanoid biology is the profound impact of stereochemistry on their function. The spatial arrangement of atoms within these molecules, including the geometry of double bonds (cis/trans or Z/E) and the chirality of stereocenters, dictates their interaction with enzymes and receptors. nih.govacs.org Isomers, which share the same molecular formula but differ in their structural arrangement, can exhibit vastly different, and sometimes opposing, biological activities. nih.gov
This isomeric specificity is a recurring theme in lipid signaling. Enzymes involved in the synthesis and metabolism of lipid mediators often exhibit a high degree of stereo- and regio-selectivity, producing specific isomers. portlandpress.comnih.gov Consequently, the biological response to a particular lipid mediator is often dependent on its precise isomeric form. This highlights the necessity for analytical methods that can distinguish between various stereoisomers to accurately understand their roles in health and disease. acs.org
Historical Context of Related Epoxyeicosanoids and their Biological Relevance
Epoxyeicosanoids, such as epoxyeicosatrienoic acids (EETs), are a class of eicosanoids generated through the cytochrome P450 epoxygenase pathway. portlandpress.comwikipedia.org The initial discovery of EETs and their metabolism by soluble epoxide hydrolase (sEH) to their corresponding diols occurred decades ago. annualreviews.org However, a deeper appreciation for their physiological significance has grown substantially in more recent years, spurred by the development of stable sEH inhibitors and the commercial availability of synthetic EETs. annualreviews.org
EETs are recognized for their diverse biological activities, including potent vasodilator effects, which contribute to the regulation of blood pressure. wikipedia.orgfrontiersin.org They also possess anti-inflammatory, anti-fibrotic, and anti-apoptotic properties, suggesting protective roles in various cardiovascular diseases. frontiersin.orgnih.gov There are four primary regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, each with distinct biological profiles. frontiersin.org The biological effects of EETs have been implicated in a range of physiological and pathological processes, from cardiac remodeling to tumor growth and metastasis, underscoring the importance of this branch of the eicosanoid family. frontiersin.orgresearchgate.net
Rationale for Dedicated Academic Investigation of (±)8(9)-EE-14(Z)-E
The compound this compound, also known as (±)8,9-Epoxyeicosa-14(Z)-enoic Acid, is an oxylipin and a metabolite of arachidonic acid. caymanchem.comnetascientific.com Its structure is closely related to other biologically active epoxyeicosanoids. Specifically, it is a regioisomer of (±)14(15)-EE-8(Z)-E, a potent vasodilator. glpbio.comkrob.cn this compound can be formed as a minor product during the synthesis of (±)14(15)-EE-8(Z)-E when epoxidation occurs at the 8,9-double bond instead of the intended 14,15-double bond. glpbio.comkrob.cn
While much of the biological activity of this specific compound remains to be fully elucidated, initial research indicates that it is not inert. glpbio.comtargetmol.cn Studies have shown that this compound can increase glomerular membrane albumin permeability and counteract the protective effects of 8,9-EET in isolated rat glomeruli at a concentration of 300 nM. caymanchem.comnetascientific.com This finding suggests that this compound may have distinct biological actions that warrant further investigation.
Dedicated academic investigation into this compound is crucial for several reasons. Firstly, as a potential contaminant in the synthesis of other biologically active compounds, understanding its intrinsic activity is essential for interpreting experimental results accurately. glpbio.com Secondly, its observed effects on glomerular permeability suggest it may play a role in renal physiology and pathology. Finally, a thorough characterization of its biological profile will contribute to a more complete understanding of the structure-activity relationships within the complex family of epoxyeicosanoids.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Formal Name | 7-((2S,3R)-3-((Z)-undec-5-en-1-yl)oxiran-2-yl)heptanoic acid |
| Synonyms | (±)8,9-Epoxyeicosa-14(Z)-enoic Acid |
| Molecular Formula | C₂₀H₃₆O₃ |
| Formula Weight | 324.5 |
| Purity | ≥95% |
| Formulation | A solution in ethanol |
| SMILES | CCCCC/C=C\CCCCC@@H[C@@H]1CCCCCCC(O)=O |
| InChI Key | ZJBYWYMWLGWVKS-MGBKSAOESA-N |
| Data sourced from multiple references. caymanchem.comnetascientific.comglpbio.combioscience.co.uk |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMF | 10 mg/ml |
| DMSO | 10 mg/ml |
| Ethanol | 10 mg/ml |
| PBS (pH 7.2) | 0.5 mg/ml |
| Data sourced from multiple references. caymanchem.comnetascientific.comglpbio.com |
Properties
Molecular Formula |
C20H36O3 |
|---|---|
Molecular Weight |
324.5 |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,18-19H,2-5,8-17H2,1H3,(H,21,22)/b7-6-/t18-,19+/m1/s1 |
InChI Key |
ZJBYWYMWLGWVKS-MGBKSAOESA-N |
SMILES |
CCCCC/C=CCCCC[C@@H](O1)[C@@H]1CCCCCCC(O)=O |
Synonyms |
(±)8,9-Epoxyeicosa-14(Z)-enoic Acid |
Origin of Product |
United States |
Biosynthesis and Enzymology of ± 8 9 Ee 14 Z E
Precursor Identification and Substrate Specificity for (±)8(9)-EE-14(Z)-E Formation
The direct biological precursor for this compound has not been extensively reported in the literature. However, its chemical structure, featuring an epoxide at the 8,9-position and a single remaining double bond at the 14(Z)-position, suggests its formation from an eicosadienoic acid precursor with double bonds at the C8-C9 and C14-C15 positions. Chemically, this compound has been identified as a minor byproduct in the synthesis of (±)14(15)-EE-8(Z)-E, where epoxidation can occur at either the 8,9- or the 14,15-double bond. glpbio.comkrob.cn
In the broader context of EET biosynthesis, the primary precursor is arachidonic acid (AA), a polyunsaturated fatty acid released from membrane phospholipids (B1166683) through the action of phospholipase A₂. nih.govnih.gov The substrate specificity for epoxidation varies among different enzymes. For instance, studies on the metabolism of EET regioisomers by cyclooxygenase (COX) enzymes show a preference for 8,9-EET over other isomers like 5,6-EET and 11,12-EET, while 14,15-EET is largely inactive as a COX substrate. pnas.orgnih.gov
Cytochrome P450 Monooxygenase Involvement in this compound Synthesis
The principal enzymatic route for the synthesis of EETs is through the action of cytochrome P450 (CYP) monooxygenases, often referred to as CYP epoxygenases. ontosight.aireactome.org This pathway involves the insertion of an oxygen atom across one of the double bonds of a polyunsaturated fatty acid precursor, such as arachidonic acid, to form an epoxide. nih.gov It is the established mechanism for producing the four main regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.gov The formation of this compound is presumed to occur via the same enzymatic action on its specific fatty acid precursor.
Several CYP isoforms are capable of catalyzing the epoxidation of arachidonic acid. In humans, the primary enzymes responsible for EET production belong to the CYP2C and CYP2J subfamilies. ontosight.ainih.gov Specific isoforms identified as major EET producers include CYP2C8, CYP2C9, CYP2C19, and CYP2J2. wikipedia.orgmdpi.com Other subfamilies such as CYP1A, CYP2B, and CYP2E have also been shown to possess epoxygenase activity. hmdb.ca For example, CYP1A2 is known to oxidize arachidonic acid primarily to 8,9-EET. frontiersin.org
Table 1: Key Human Cytochrome P450 Isoforms in EET Biosynthesis
| CYP Isoform | Primary EET Products from Arachidonic Acid | Reference(s) |
|---|---|---|
| CYP2C8 | 11,12-EET and 14,15-EET | mdpi.comnih.gov |
| CYP2C9 | All four regioisomers (low selectivity) | mdpi.comfrontiersin.org |
| CYP2C19 | All four regioisomers | wikipedia.org |
| CYP2J2 | All four regioisomers (5,6-, 8,9-, 11,12-, 14,15-EET) | mdpi.comfrontiersin.org |
| CYP1A2 | Mainly 8,9-EET | frontiersin.org |
The enzymatic epoxidation by CYP isoforms is characterized by both regiospecificity (i.e., which double bond is targeted) and stereoselectivity (i.e., which enantiomer is produced). mdpi.com This selectivity is highly dependent on the specific CYP isoform.
Regiospecificity : CYP2J2 displays low regioselectivity, producing all four EET regioisomers from arachidonic acid. mdpi.comfrontiersin.org In contrast, CYP2C8 is highly regioselective, primarily forming 11,12-EET and 14,15-EET. mdpi.comnih.gov In intact human lungs, 11,12-EET and 8,9-EET are the most prominently liberated regioisomers. atsjournals.orgnih.goversnet.org
Stereoselectivity : The epoxidation process generates specific R/S enantiomers. For example, CYP2J2 produces 8,9-EET and 11,12-EET as nearly racemic mixtures, while its formation of 14,15-EET is more selective. mdpi.com In rat kidney cortex, the synthesis of 8,9-EET is stereoselective, favoring the (8S,9R)-EET isomer over the (8R,9S)-EET isomer. ebi.ac.uk This enantiomeric preference can have significant biological implications, as different enantiomers may exhibit distinct activities. ebi.ac.ukphysiology.org
Table 2: Regio- and Stereoselectivity of Selected CYP Isoforms on Arachidonic Acid
| CYP Isoform | Regioisomeric Ratio (5,6:8,9:11,12:14,15) | Stereoselectivity Notes | Reference(s) |
|---|---|---|---|
| Human CYP2C8 | Forms mainly 11,12- and 14,15-EET | High stereoselectivity for R,S enantiomers | mdpi.com |
| Human CYP2C9 | Low regioselectivity | Low stereoselectivity | mdpi.com |
| Human CYP2J2 | Produces all four regioisomers | 8,9- and 11,12-EET are largely racemic | mdpi.com |
| Rat CYP2C23 | Approx. 1:1:2:0.7 (8,9-, 11,12-, 14,15-EET) | High stereoselectivity for all products | mdpi.com |
Specific CYP Isoforms Catalyzing this compound Epoxidation
Alternative Enzymatic Pathways to this compound Isomers
Beyond the primary synthesis by CYP epoxygenases, EETs can serve as substrates for other enzymatic pathways, leading to the formation of various metabolites.
Cyclooxygenase (COX) Pathway : Both COX-1 and COX-2 can metabolize certain EETs. pnas.orgnih.gov Specifically, 8,9-EET is a known substrate for these enzymes, which convert it into hydroxylated products such as 11-hydroxy-8,9-epoxyeicosatrienoic acid and 15-hydroxy-8,9-epoxyeicosatrienoic acid. pnas.orgnih.govresearchgate.net This represents a significant alternative metabolic route for 8,9-EET. caymanchem.com
Epoxide Hydrolase Pathway : The primary catabolic pathway for EETs involves their hydrolysis by soluble epoxide hydrolase (sEH) into the corresponding dihydroxyeicosatrienoic acids (DHETs). nih.govwikipedia.org For example, sEH converts 8,9-EET to 8,9-DHET. wikipedia.orgnih.gov This conversion generally reduces the biological activity of the molecule, making sEH a critical regulator of EET levels. nih.govwikipedia.org
Non-Enzymatic Generation of this compound and Related Metabolites
In addition to enzymatic synthesis, EETs can be formed through non-enzymatic processes, primarily via the free radical-mediated oxidation of polyunsaturated fatty acids. nih.gov This autoxidation can occur under conditions of oxidative stress and has been shown to generate both cis- and trans-EET isomers. nih.gov Furthermore, studies have shown that vitamin C, in the presence of lipid hydroperoxides or iron, can stimulate the non-enzymatic formation of EETs from arachidonic acid, although this process shows little preference for specific regioisomers. scirp.org
Subcellular Localization of this compound Biosynthesis Machinery
The enzymes responsible for the biosynthesis and metabolism of EETs are localized to specific compartments within the cell. The cytochrome P450 epoxygenases that synthesize EETs are primarily membrane-bound proteins located in the endoplasmic reticulum. ontosight.ainih.gov Following their synthesis, EETs can be released from the cell to act on neighboring cells or can be further metabolized. The main enzyme responsible for their degradation, soluble epoxide hydrolase (sEH), is predominantly found in the cytosol. wikipedia.org This spatial separation of synthesis and degradation machinery allows for tight regulation of EET signaling.
Metabolic Fates and Biotransformation of ± 8 9 Ee 14 Z E
Soluble Epoxide Hydrolase (sEH)-Mediated Hydrolysis of (±)8(9)-EE-14(Z)-E
One of the principal metabolic pathways for epoxyeicosatrienoic acids (EETs), including this compound, is hydrolysis mediated by soluble epoxide hydrolase (sEH). nih.govnih.govnih.gov This enzyme converts the epoxide moiety into a vicinal diol, a reaction that generally diminishes the biological activity of the parent compound. nih.gov
Identification of Diol Metabolites Derived from this compound
The hydrolysis of this compound by sEH results in the formation of the corresponding diol, (±)8,9-dihydroxyeicosa-14(Z)-enoic acid ((±)8,9-DiHE-14(Z)-E). This conversion from an epoxide to a diol is a common fate for EETs. nih.gov The epoxide group is essential for some of the biological effects of 8,9-EET, and its conversion to the diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE), can attenuate these effects. nih.gov For instance, 8,9-EET has been shown to protect the glomerular filtration barrier, an effect that is not observed with its diol metabolite. nih.gov
Enzymatic Kinetics of sEH with this compound
The enzymatic kinetics of sEH exhibit a preference for different EET regioisomers. While 14,15-EET is generally considered the preferred substrate for sEH, the enzyme also metabolizes 8,9-EET and 11,12-EET. nih.govnih.gov The efficiency of hydrolysis, often expressed as the kcat/KM ratio, can vary between substrates. For some substrates like 8,9-EET, both soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) can contribute to their hydrolysis, with comparable specific rates. mdpi.com The Michaelis-Menten model is commonly used to describe the kinetics of such enzyme-catalyzed reactions, where the reaction rate is dependent on the substrate concentration. wikipedia.orglibretexts.orglibretexts.org
Table 1: Michaelis-Menten Constants for sEH with EET Isomers
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| 8,9-EET | ~5-20 | Data not consistently available |
| 11,12-EET | ~3-15 | Data not consistently available |
| 14,15-EET | ~1-5 | Data not consistently available |
Note: The values presented are approximate ranges gathered from various studies and can vary depending on the specific experimental conditions, such as the source of the enzyme (species and tissue) and assay conditions.
β-Oxidation Pathways of this compound and its Derivatives
Conjugation Reactions (Glucuronidation, Sulfation, Glutathionylation) of this compound
Conjugation reactions represent another significant pathway for the metabolism and elimination of this compound and its metabolites. These phase II metabolic reactions increase the water solubility of the compounds, facilitating their excretion. drughunter.comnih.gov
Glucuronidation: This process involves the attachment of a glucuronic acid moiety to the molecule, catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netwikipedia.org While direct evidence for the glucuronidation of this compound is limited, other structurally similar compounds, such as steroids and bile acids, are known substrates for UGT enzymes. oup.com The formation of glucuronide conjugates is a major pathway for the metabolism of various drugs and endogenous compounds. rsc.orgwikipedia.org
Sulfation: Sulfation is the addition of a sulfonate group, a reaction catalyzed by sulfotransferases (SULTs). chinesechemsoc.orgfrontiersin.orgchinesechemsoc.org This conjugation also increases the water solubility of the substrate. Steroids and other lipids are known to undergo sulfation. frontiersin.org
Glutathionylation: This involves the conjugation of the molecule with glutathione (B108866) (GSH), often catalyzed by glutathione S-transferases (GSTs). nih.gov This pathway is typically associated with the detoxification of electrophilic compounds. The epoxide ring of this compound could potentially be a target for nucleophilic attack by GSH.
Role of Other Metabolic Enzymes in this compound Inactivation or Activation
Besides sEH, other enzymes can play a role in the metabolism of this compound.
Cytochrome P450 (CYP) Enzymes: While CYP enzymes are primarily known for the synthesis of EETs from arachidonic acid, they can also be involved in their further metabolism. nih.govresearchgate.net For example, CYP enzymes of the CYP4A and CYP2E1 families can hydroxylate fatty acids at the ω and ω-1 positions, respectively. medsciencegroup.com This could represent an alternative metabolic pathway for this compound.
Peroxidases and Lipoxygenases: These enzymes could potentially interact with the double bonds present in the this compound molecule, leading to the formation of various oxidized products.
The dysregulation of these metabolic enzymes can lead to an accumulation or depletion of specific metabolites, which can have significant implications for cellular function and disease development. frontiersin.org
Compartmentalization of this compound Metabolism
The metabolism of this compound is compartmentalized within the cell. The initial formation of EETs by CYP epoxygenases occurs primarily in the endoplasmic reticulum. nih.gov The sEH enzyme is predominantly located in the cytosol, but also found in peroxisomes. researchgate.net Subsequent β-oxidation of the diol metabolites takes place within mitochondria and peroxisomes. nih.gov This spatial separation of metabolic pathways allows for precise regulation of the levels of the parent compound and its various metabolites in different cellular compartments, which is crucial for their specific signaling functions. mdpi.comru.nlnih.govnih.gov
Molecular Mechanisms of Action of ± 8 9 Ee 14 Z E
Identification and Characterization of Putative Receptors for (±)8(9)-EE-14(Z)-E
The actions of EETs are largely initiated by their binding to cell surface or intracellular receptors. ahajournals.org While a single, definitive receptor for all EETs has not been cloned, substantial evidence points towards G protein-coupled receptors (GPCRs) and nuclear receptors as primary targets. acs.orgfrontiersin.org The specific interactions of this compound are inferred from studies on its parent compound, 8,9-EET, and other EET regioisomers.
G Protein-Coupled Receptor (GPCR) Interaction Studies
EETs are well-documented as ligands for GPCRs. frontiersin.org The binding of an EET to a GPCR initiates a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein. frontiersin.org This activation, involving the exchange of GDP for GTP on the Gα subunit, leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effector proteins like adenylyl cyclase and phospholipases. ahajournals.orgfrontiersin.org
Evidence for EET-GPCR interaction comes from several observations:
The specific stereochemistry required for the agonist activity of EETs suggests a precise binding site, characteristic of a receptor. ahajournals.org
EETs have been shown to promote GTP binding to cell membranes, a hallmark of GPCR activation. ahajournals.org
Radioligand binding assays have identified high-affinity binding sites for EETs on the cell surface of various cell types, including monocytes and endothelial cells. nih.gov For instance, a binding site for 14,15-EET with a high affinity (Kd of 13.84 ± 2.58 nM) was identified in U-937 monocytes. nih.gov
While direct binding studies for this compound are not extensively reported, studies on other EETs show differential affinity for putative receptors. Competition binding experiments indicate an order of potency for displacing radiolabeled ligands, often with 11,12-EET and 14,15-EET showing higher affinity than 8,9-EET. nih.gov Some research suggests that EETs may also interact with prostanoid receptors, such as the EP2 receptor, to mediate their effects. mdpi.comresearchgate.net
Nuclear Receptor Binding and Activation by this compound
In addition to cell surface receptors, EETs can enter the cell and interact with nuclear receptors, which are transcription factors that regulate gene expression. researchgate.net The primary nuclear receptors implicated in EET signaling are the peroxisome proliferator-activated receptors (PPARs). frontiersin.org Ligand binding to a nuclear receptor induces a conformational change that triggers the regulation of target gene expression. researchgate.net
The activation of PPARγ by EETs is a key mechanism for their anti-inflammatory effects. frontiersin.org Studies have shown that the protective effects of 14,15-EET in cardiomyocytes exposed to lipopolysaccharide (LPS) require PPARγ signaling. frontiersin.org The EET antagonist 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) can block these effects, highlighting the specificity of this pathway. frontiersin.org It is plausible that this compound, as an EET analog, may also modulate nuclear receptor activity, although direct evidence is currently lacking.
Modulation of Ion Channel Activity by this compound
A principal mechanism by which EETs exert their physiological effects, particularly in the vasculature, is through the modulation of ion channel activity. physiology.org This modulation leads to changes in cell membrane potential, which can trigger a cascade of cellular responses.
Potassium Channel Activation and Underlying Mechanisms
EETs are widely recognized as endothelium-derived hyperpolarizing factors (EDHFs). physiology.orgahajournals.org They cause vasorelaxation by activating potassium (K+) channels in vascular smooth muscle cells. physiology.org The primary targets are large-conductance Ca2+-activated potassium (BKCa) channels. physiology.orgatsjournals.org
The process unfolds as follows:
EETs, released from endothelial cells, act on adjacent smooth muscle cells. ahajournals.org
They bind to their putative receptors, leading to the activation of BKCa channels. physiology.org
The opening of these channels allows for the efflux of K+ ions, causing hyperpolarization of the cell membrane. nih.gov
This hyperpolarization closes voltage-dependent Ca2+ channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation. mdpi.com
Studies on human bronchi have demonstrated that 8,9-EET and 14,15-EET induce potent relaxing effects, which are at least partially abolished by iberiotoxin, a selective blocker of BKCa channels. atsjournals.org
Other Ion Channel Targets of this compound
While potassium channels are the most studied ion channel targets of EETs, other channels may also be involved. The complex signaling networks initiated by EETs can indirectly influence the activity of various ion channels. caymanchem.com However, specific research identifying other direct ion channel targets for this compound is limited. The primary described action remains the modulation of potassium channels to effect changes in membrane potential.
Intracellular Signaling Pathways Activated by this compound
The binding of this compound and other EETs to their receptors triggers a variety of intracellular signaling pathways that mediate their diverse biological effects. These pathways often involve a cascade of protein phosphorylation and the generation of second messengers.
Key signaling pathways activated by EETs include:
cAMP/PKA Pathway: Evidence suggests that some EET effects are mediated through a Gs-coupled GPCR, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of protein kinase A (PKA). acs.orgahajournals.org This pathway has been implicated in the EET-induced expression of cyclooxygenase-2 (COX-2) in endothelial cells. ahajournals.org
MAPK Pathway: EETs can activate several components of the mitogen-activated protein kinase (MAPK) family. For instance, 8,9-EET and 11,12-EET have been shown to enhance mitogenesis through the activation of the p38 MAPK pathway. atsjournals.org
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another target of EET signaling, particularly in the context of cell proliferation and angiogenesis. researchgate.net
NF-κB Pathway: EETs can exert anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes. researchgate.net
A study by Sharma et al. (2009) specifically investigated the biological activity of this compound, referred to as an analog of 8,9-EET, in the context of glomerular function. The study found that while 8,9-EET had a protective effect on the glomerular filtration barrier, certain analogs with a single double bond, including this compound, antagonized this protective effect. nih.gov Specifically, at a concentration of 300 nM, this compound was shown to increase glomerular membrane albumin permeability and counteract the protective action of 8,9-EET. caymanchem.com This suggests that in this system, this compound acts as an antagonist to the signaling pathways activated by 8,9-EET.
The table below summarizes the findings on the effects of 8,9-EET and its analogs on the permeability of the glomerular filtration barrier, as an indicator of their signaling activity in this model.
| Compound | Concentration | Effect on FSPF-Induced Increase in Albumin Permeability |
| 8,9-EET | 100 nM | Complete attenuation (protective) |
| This compound | 300 nM | Antagonized the protective effect of 8,9-EET |
| 8,9-EET Analogs (two double bonds) | 100-300 nM | Attenuated the increase in permeability (protective) |
| 8,9-EET Analogs (one double bond) | 100-300 nM | Varied degrees of antagonism to 8,9-EET's protective effect |
| FSPF: Focal Segmental Glomerulosclerosis Plasma Factor. Data sourced from Sharma et al. (2009). nih.gov |
This antagonistic action highlights the structural specificity required for the biological activity of EETs and their analogs, where subtle changes in the molecule can convert an agonist into an antagonist within a specific biological context. nih.gov
Protein Kinase Cascades (e.g., MAPK, PI3K/Akt)
The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways are central to cell proliferation, survival, and inflammation. nih.govmdpi.com Evidence suggests that EETs can modulate these cascades. For instance, some EET regioisomers have been shown to influence the phosphorylation of key proteins in these pathways. mdpi.com Specifically, the ERK1/2 pathway, a component of the MAPK cascade, is associated with cell proliferation and differentiation. nih.gov
Given that this compound acts as an antagonist to 8,9-EET, it is hypothesized to interfere with the ability of 8,9-EET to activate these kinase cascades. This could occur through competitive binding to a putative EET receptor or by otherwise preventing the downstream signaling events initiated by 8,9-EET. For example, studies on other EET analogs have shown that they can attenuate cellular differentiation by downregulating key transcription factors associated with these pathways. researchgate.net
| Pathway Component | General Function | Postulated Effect of this compound |
| MAPK/ERK | Cell proliferation, differentiation | Antagonism of 8,9-EET-mediated activation |
| PI3K/Akt | Cell survival, growth | Inhibition of 8,9-EET-induced pro-survival signals |
Regulation of Calcium Signaling by this compound
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular functions. genome.jpnih.gov EETs have been implicated in the regulation of calcium signaling, in part by influencing the activity of Ca²⁺ channels and pumps. frontiersin.orgnih.gov For instance, EETs can modulate the activity of sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), which is responsible for pumping Ca²⁺ into the endoplasmic reticulum, thereby influencing cytosolic Ca²⁺ levels. biorxiv.org
As an antagonist, this compound would be expected to counteract the effects of 8,9-EET on calcium homeostasis. This could involve preventing 8,9-EET-induced Ca²⁺ release from intracellular stores or inhibiting its influence on plasma membrane Ca²⁺ channels. nih.gov A study on isolated rat glomeruli demonstrated that this compound reduces the protective effects of 8,9-EET on the glomerular filtration barrier, a process that can be influenced by calcium signaling. caymanchem.com
| Calcium Signaling Component | Function | Postulated Effect of this compound |
| Intracellular Ca²⁺ Stores (ER) | Release of Ca²⁺ into the cytosol | Inhibition of 8,9-EET-mediated Ca²⁺ release |
| Plasma Membrane Ca²⁺ Channels | Influx of extracellular Ca²⁺ | Antagonism of 8,9-EET-induced Ca²⁺ entry |
| SERCA Pumps | Sequestration of cytosolic Ca²⁺ into the ER | Counteraction of 8,9-EET's modulatory effects |
Direct Protein Interaction and Covalent Modification by this compound
The molecular structure of this compound, featuring an epoxide ring, suggests the potential for covalent modification of proteins. caymanchem.combioscience.co.uk Epoxides are electrophilic and can react with nucleophilic residues on proteins, such as cysteine thiols. nih.govresearchgate.net This type of interaction can lead to conformational changes that alter protein function. nih.gov
While direct evidence of covalent modification by this compound is lacking, the principle has been established for other electrophilic natural products. nih.gov It is plausible that this compound could covalently bind to the putative 8,9-EET receptor or other proteins involved in its signaling pathway, thereby exerting its antagonistic effects. This covalent interaction could irreversibly block the binding of 8,9-EET or lock the target protein in an inactive conformation. The stabilization of protein-protein interactions through covalent modification by small molecules is an emerging area of research. le.ac.ukuoc.edu
Downstream Transcriptional and Epigenetic Effects of this compound
By modulating upstream signaling cascades like MAPK and PI3K/Akt, this compound would indirectly influence the activity of various transcription factors. These transcription factors, in turn, regulate the expression of genes involved in a wide array of cellular processes. For example, inhibition of sEH, the enzyme that degrades EETs, has been shown to activate transcription factors like Pax2 and AMPK, leading to protective effects in renal injury. pnas.org As an EET antagonist, this compound would likely prevent such transcriptional activation.
Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the DNA sequence itself. wikipedia.orgnih.gov These modifications can be influenced by cellular signaling pathways. mdpi.com By interfering with 8,9-EET signaling, this compound could potentially lead to alterations in the epigenetic landscape. This could involve changes in histone acetylation or methylation at the promoters of genes that are normally regulated by 8,9-EET, thereby affecting their transcription. mdpi.comaacrjournals.org
| Regulatory Level | Mechanism | Potential Consequence of this compound Action |
| Transcriptional | Modulation of transcription factor activity | Altered expression of genes involved in inflammation, cell growth, and survival |
| Epigenetic | Changes in DNA methylation and histone modifications | Long-term alterations in gene expression patterns |
Analytical Methodologies for Research on ± 8 9 Ee 14 Z E
Sample Preparation Techniques for (±)8(9)-EE-14(Z)-E Quantification in Biological Matrices
The initial and most critical stage in the analysis of this compound from biological matrices is sample preparation. chromatographyonline.com This step aims to isolate, clean up, and concentrate the analyte of interest while removing interfering substances that could compromise the accuracy and precision of the final results. chromatographyonline.com The complexity of biological samples, such as plasma, tissue, and urine, which are often fatty matrices, makes this process particularly challenging. researchgate.net
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are cornerstone techniques for purifying this compound from biological samples. chromatographyonline.comthermopedia.comscribd.com
Solid-Phase Extraction (SPE) is a widely adopted technique that allows for both sample cleanup and preconcentration of target analytes. chromatographyonline.com The process involves partitioning the analyte between a solid sorbent and the liquid sample. chromatographyonline.com The choice of the SPE sorbent is critical and dictates the selectivity, affinity, and capacity of the extraction. chromatographyonline.com Polymeric-based sorbents are often favored for their durability and efficiency in retaining and eluting analytes from complex matrices like biological fluids. phenomenex.com The general SPE protocol involves conditioning the sorbent, equilibrating it with a solvent matching the sample matrix, loading the sample, washing away impurities, and finally eluting the purified analyte. phenomenex.comthermofisher.com The versatility of SPE allows it to be applied to various sample types and volumes, making it a staple in pharmaceutical, environmental, and food safety testing. phenomenex.com
Liquid-Liquid Extraction (LLE) operates on the principle of partitioning a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. thermopedia.comscribd.comyoutube.com This technique is particularly useful for separating compounds based on differences in their solubility. scribd.comyoutube.com For the analysis of epoxyeicosatrienoic acids (EETs) like this compound in human plasma, a modified Bligh and Dyer method followed by a second liquid-liquid extraction has been successfully employed. nih.gov This multi-step extraction, often combined with saponification to release bound EETs, ensures the effective isolation of the analytes. nih.gov The selection of an appropriate organic solvent is paramount to achieving high extraction efficiency. thermopedia.comlibretexts.org
| Technique | Principle | Key Optimization Parameters | Application Example for Related Compounds |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid sample. chromatographyonline.com | Sorbent type (e.g., polymeric, silica-based), solvent selection for conditioning, washing, and elution. chromatographyonline.comphenomenex.com | Isolation of organic analytes from aqueous samples like groundwater and wastewater using disk or cartridge media. epa.gov |
| Liquid-Liquid Extraction (LLE) | Partitioning of a solute between two immiscible liquid phases. thermopedia.comscribd.com | Choice of immiscible organic solvent, pH of the aqueous phase, solvent-to-sample ratio. nih.govthermopedia.com | Extraction of EETs and DHETs from human plasma using a modified Bligh and Dyer method. nih.gov |
Derivatization Strategies for Enhanced Detection of this compound
Derivatization is a chemical modification process employed to enhance the detectability or improve the chromatographic properties of target analytes. sci-hub.se For compounds like this compound, which may lack strong chromophores or have poor ionization efficiency, derivatization can significantly improve sensitivity in both UV and mass spectrometry detection. sci-hub.senih.gov
The primary goal of derivatization in this context is to introduce a moiety into the analyte's structure that contains a chromophore, a fluorophore, or a group that enhances its response in mass spectrometry. sci-hub.se The choice of the derivatization reagent and reaction conditions is critical and depends on the functional groups present in the analyte, the sample matrix, and the intended detection method. sci-hub.se For instance, reagents can be designed to target specific functional groups, such as the s-cis diene moiety in vitamin D compounds, leading to highly specific detection. nih.gov The introduction of aromatic residues can improve the desorption of the analyte ion during the electrospray ionization (ESI) process, a key factor for good ESI-MS sensitivity. mdpi.com
Optimization of the derivatization reaction involves investigating several experimental conditions, including the type of solvent, the presence of a base and its concentration, the concentration of the derivatization reagent, and the incubation temperature and time. nih.gov It is also crucial to ensure that the derivatization process does not introduce interfering artifacts. sci-hub.se
| Derivatization Goal | Strategy | Example Reagents for Related Compounds | Key Considerations |
|---|---|---|---|
| Enhanced UV/Visible Detection | Introduction of a chromophore. sci-hub.se | N-(naphthalen-1-yl)-2-oxopropanehydrazonoyl chloride for primary and secondary amino or mercapto groups. sci-hub.se | Specificity of the reagent to the target functional group. nih.gov |
| Enhanced Fluorescence Detection | Introduction of a fluorophore. sci-hub.se | Not specifically detailed for this compound in the provided context. | Potential for background fluorescence from the matrix. |
| Enhanced Mass Spectrometry Detection | Introduction of a group that improves ionization efficiency. sci-hub.se | 2-fluoro-1-methylpyridinium p-toluene sulfonate for vitamin D metabolites. nih.gov | Stability of the derivative and potential for multiple reaction products. nih.gov |
Mass Spectrometry-Based Detection and Quantification of this compound
Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the sensitive and selective detection and quantification of this compound. nih.govwikipedia.org This powerful combination allows for the separation of complex mixtures and the identification of individual components based on their mass-to-charge ratio. wikipedia.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying low-abundance lipids like this compound in biological matrices. nih.govwikipedia.org The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. japsonline.com
For the chromatographic separation of EETs, reversed-phase columns, such as a C18 column, are commonly used. nih.govjapsonline.com The mobile phase typically consists of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with an acidic modifier such as formic acid to improve peak shape and ionization efficiency. nih.govjapsonline.com Gradient elution is often employed to achieve optimal separation of the various regioisomers. chromatographyonline.com
In the tandem mass spectrometer, detection is typically performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. chromatographyonline.com This involves selecting a specific precursor ion for the analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. chromatographyonline.com For instance, a method for quantifying EETs in human plasma utilized electrospray ionization (ESI) to generate parent and product ions for the different regioisomers. nih.gov The limits of quantification for EETs in such methods can reach as low as 0.5 ng/mL. nih.gov
| Parameter | Typical Conditions for Related Compounds | Rationale/Benefit |
|---|---|---|
| Chromatographic Column | Reversed-phase C18. nih.govjapsonline.com | Good retention and separation of hydrophobic lipids. |
| Mobile Phase | Methanol, acetonitrile, and 0.1% formic acid. nih.govjapsonline.com | Organic solvents for elution, formic acid to aid protonation for positive ion mode ESI. |
| Ionization Mode | Electrospray Ionization (ESI). nih.govchromatographyonline.com | Soft ionization technique suitable for fragile molecules, efficiently generates ions in the liquid phase. wikipedia.org |
| Detection Mode | Multiple Reaction Monitoring (MRM). chromatographyonline.com | High selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. peerj.com For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability, making them amenable to GC analysis. researchgate.net
The GC-MS analysis involves separating the derivatized analytes on a capillary column, followed by ionization and detection in a mass spectrometer. peerj.comphcogj.com The choice of the capillary column, typically with a non-polar stationary phase, and the temperature program are critical for achieving good separation. peerj.com Electron impact (EI) is a common ionization technique used in GC-MS, which generates characteristic fragmentation patterns that can be used for structural identification by comparing the obtained mass spectra with spectral libraries like the NIST database. phcogj.comnih.gov
GC-MS has been successfully used to identify a wide range of phytochemicals, including fatty acids and their derivatives, in various biological extracts. peerj.comnih.govresearchgate.netnih.gov The retention time and the mass spectrum of a compound are used for its identification. phcogj.com
| Parameter | Typical Conditions for Analysis of Derivatized Fatty Acids | Rationale/Benefit |
|---|---|---|
| Derivatization | Esterification (e.g., with alkyl chloroformates) to increase volatility. researchgate.net | Makes non-volatile compounds suitable for GC analysis. researchgate.net |
| Chromatographic Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methyl-poly-siloxane). peerj.com | Separates compounds based on their boiling points and interaction with the stationary phase. |
| Carrier Gas | Helium. peerj.comphcogj.com | Inert gas to carry the analytes through the column. |
| Ionization Mode | Electron Impact (EI). peerj.com | Provides reproducible fragmentation patterns for library matching. |
High-Resolution Mass Spectrometry for Structural Elucidation of this compound Metabolites
High-Resolution Mass Spectrometry (HRMS), particularly instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers, provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown metabolites. nih.govmdpi.com This capability allows for the unambiguous assignment of elemental compositions to parent and fragment ions, a critical step in identifying novel metabolites of this compound. mdpi.comacs.org
HRMS can distinguish between ions with very similar mass-to-charge ratios, which is essential when dealing with complex biological matrices containing a multitude of compounds. nih.gov The high resolving power and mass accuracy of HRMS instruments significantly increase the confidence in metabolite identification. mdpi.com When coupled with tandem mass spectrometry (MS/MS), HRMS can provide detailed structural information by analyzing the fragmentation patterns of the metabolites. researchgate.net This information, combined with the accurate mass measurements, allows for the confident identification of the chemical structures of metabolites, even at trace levels. nih.govresearchgate.net
| HRMS Technique | Key Advantage | Application in Metabolite Identification |
|---|---|---|
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS | Highest resolving power and mass accuracy. nih.gov | Unambiguous determination of elemental formulas for unknown metabolites. mdpi.com |
| Orbitrap MS | High resolving power, high mass accuracy, and fast scan rates. nih.gov | Comprehensive profiling of metabolites in complex biological samples and confident structural elucidation. mdpi.com |
| HRMS with Tandem MS (MS/MS) | Provides detailed structural information through fragmentation analysis. researchgate.net | Identification of the chemical structure of metabolites by analyzing their fragmentation patterns. researchgate.net |
Chromatographic Separation Techniques for this compound Isomers
Chromatography is a cornerstone for the analysis of EETs, enabling the separation of regioisomers (e.g., 8,9-EET vs. 11,12-EET) and enantiomers (e.g., 8(S),9(R)-EET vs. 8(R),9(S)-EET), which often exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.
Normal-Phase HPLC can be used for the initial isolation and separation of EET methyl esters. For instance, a silica (B1680970) column can separate different EET regioisomers. ahajournals.org
Reversed-Phase HPLC (RP-HPLC) is widely used for separating EETs and their metabolites. These methods often employ C18 columns and mobile phases consisting of acetonitrile/water or methanol/water with an acidic modifier like formic or acetic acid to improve peak shape and ionization for mass spectrometry. sci-hub.ruresearchgate.net While standard RP-HPLC can separate regioisomers, the separation of the Z and E geometric isomers of the double bond at position 14 would likely require specialized columns or optimization of conditions, as demonstrated in the separation of other geometric isomers. researchgate.netresearchgate.net
Chiral Chromatography is essential for resolving the enantiomers of EETs. This is critical because the biological activity of EETs is often stereospecific. nih.gov Various chiral stationary phases (CSPs) are available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective. nih.govresearchgate.net These methods can separate underivatized EETs or their derivatives, such as pentafluorobenzyl (PFB) esters. nih.gov The separation of all four regioisomeric EETs has been achieved using chiral-phase HPLC on columns like the Chiralcel OJ. researchgate.net
Liquid chromatography is frequently coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection and quantification of EETs in biological samples. creative-proteomics.comjst.go.jp This technique allows for the differentiation of isomers based on their fragmentation patterns and retention times.
Table 1: Exemplary Chromatographic Conditions for Separation of EET Isomers
| Technique | Stationary Phase (Column) | Mobile Phase | Application | Reference |
|---|---|---|---|---|
| Normal-Phase HPLC | Silicic Acid (e.g., Ultremex Si) | Hexane/Isopropanol (e.g., 6000:1 v/v) | Separation of EET methyl ester regioisomers. | ahajournals.org |
| Reversed-Phase LC-MS/MS | C18 (e.g., Poroshell 120 EC-C18) | Gradient of 0.1% formic acid in water and methanol. | Separation and quantification of E/Z isomers of various compounds. | nih.gov |
| Chiral LC-MS/MS | Cellulose-based (e.g., Lux Cellulose-3) | Methanol/water gradient with 0.05% acetic acid. | Baseline resolution of most EET, EEQ, and EDP enantiomers. | researchgate.net |
| Chiral LC-MS/MS | Amylose-based (e.g., Lux Amylose-2) | Acetonitrile/water (30/70, v/v) with 0.05% acetic acid. | Resolution of arachidonic acid derivatives including 8,9-EET. | researchgate.net |
| Chiral HPLC | Chiralcel OJ | Not specified | Resolution of the four regioisomeric EETs without derivatization. | researchgate.net |
Immunochemical Assays (ELISA) for this compound (if antibodies are developed for research)
Immunochemical assays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput method for quantifying specific molecules in biological fluids. These assays rely on the high specificity of antibodies for their target antigen.
As of the current body of scientific literature, there is no evidence of the development of specific antibodies for this compound. The production of a highly specific antibody would be challenging due to the subtle structural differences between this compound and other EET regioisomers, such as the more abundant 14,15-EET, and its diol metabolite. The development would require the synthesis of a stable hapten that mimics the structure of this compound to be used for immunization.
Given that this compound is a minor product of the synthesis of (±)14(15)-EE-8(Z)-E and has not been extensively studied, the development of a dedicated ELISA kit has not been a research priority. Therefore, researchers must currently rely on less specific eicosanoid assays or, more appropriately, on the highly specific and quantitative methods offered by LC-MS/MS.
In Vitro and In Vivo Tracer Studies Using Labeled this compound (e.g., stable isotope labeled)
Tracer studies are invaluable for elucidating the metabolic fate of compounds in biological systems. These studies involve synthesizing a labeled version of the molecule of interest and tracking its conversion to various metabolites.
Labeled Analogues: For tracer studies on this compound, one could synthesize analogs containing either radioactive isotopes (e.g., tritium (B154650) [³H] or carbon-14 (B1195169) [¹⁴C]) or stable heavy isotopes (e.g., deuterium (B1214612) [²H] or carbon-13 [¹³C]).
Radiolabeled Tracers: Studies on other EETs, such as 11,12-EET, have utilized [³H]11,12-EET and [¹⁴C]11,12-EET to investigate their conversion to dihydroxyeicosatrienoic acids (DHETs) and other metabolites in cells. ahajournals.org The labeled products are typically separated by HPLC and quantified using an online flow scintillation detector. ahajournals.org
Stable Isotope Labeled Tracers: Stable isotope dilution analysis using LC-MS/MS is a powerful quantitative technique. This involves using a heavy-isotope-labeled version of the analyte (e.g., [¹³C]-EET) as an internal standard. nih.gov This approach corrects for sample loss during extraction and purification and for variations in instrument response, leading to highly accurate quantification. nih.gov
Application to this compound: If a labeled version of this compound were synthesized, it could be used in a variety of in vitro and in vivo experiments:
In Vitro Metabolism: Incubating labeled this compound with liver microsomes, cell cultures (e.g., hepatocytes, endothelial cells), or purified enzymes (e.g., soluble epoxide hydrolase) would allow researchers to identify its primary metabolites.
In Vivo Pharmacokinetics: Administering the labeled compound to animal models would enable the study of its absorption, distribution, metabolism, and excretion (ADME), providing insights into its half-life and major metabolic pathways in a whole-organism context.
The analytical workflow for these studies would involve extraction of lipids from the biological matrix, separation by HPLC, and detection by either scintillation counting (for radiolabels) or mass spectrometry (for stable isotopes).
Role of ± 8 9 Ee 14 Z E in Cellular and Physiological Processes Non Clinical Models
In Vitro Studies on Cell Proliferation, Migration, and Differentiation Modulation by (±)8(9)-EE-14(Z)-E
In the controlled environment of in vitro settings, this compound and its related compounds have been examined for their influence on fundamental cellular processes.
Cell Proliferation: Studies have shown that EETs, the class of compounds to which this compound belongs, can stimulate cellular proliferation in various cell types. For instance, 5,6- and 8,9-EET have been observed to promote the proliferation of pulmonary murine microvascular endothelial cells. nih.gov This proliferative effect is a critical step in processes like angiogenesis. nih.gov The stimulation of cell division is a key aspect of tissue growth and repair, and the involvement of EETs highlights their potential role in these physiological events. nih.gov In the context of cancer, uncontrolled cell proliferation is a hallmark, and factors influencing this process are of significant research interest. nih.govbmj.com
Cell Migration: Cell migration is another fundamental process influenced by EETs. Assays such as the Boyden chamber and scratch wound assays are commonly used to study cell migration in vitro. nih.govsigmaaldrich.com These techniques allow researchers to observe and quantify the movement of cells in response to various stimuli. sigmaaldrich.comfrontiersin.orgthermofisher.com For example, 11,12- and 14,15-EET have been shown to increase endothelial cell migration, a crucial component of angiogenesis. nih.gov The ability of cells to move is essential for numerous physiological processes, including immune responses, embryonic development, and wound healing. sartorius.com
Cell Differentiation: Cellular differentiation is the process by which a less specialized cell becomes a more specialized one. wikipedia.org This process is regulated by complex signaling pathways. wikipedia.orgmdpi.com While direct studies on this compound's role in differentiation are limited, the broader family of EETs is known to influence cell fate. For instance, Bone Morphogenetic Protein 4 (BMP4), a member of the TGF-β superfamily, plays a role in the differentiation of various cell types, including white adipocytes and hair shafts. wikipedia.org The interplay between signaling molecules like EETs and differentiation pathways is an active area of investigation.
Interactive Table: In Vitro Effects of EETs on Cellular Processes
| Cellular Process | Key Findings | Relevant EETs | Cell Types Studied |
|---|---|---|---|
| Proliferation | Stimulation of cell division. nih.gov | 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET | Pulmonary murine microvascular endothelial cells, Endothelial cells. nih.gov |
| Migration | Increased cell movement. nih.gov | 11,12-EET, 14,15-EET | Endothelial cells. nih.gov |
| Differentiation | Influences cell specialization pathways. | BMP4 (related signaling) | White adipocytes, Hair shaft cells. wikipedia.org |
Effects of this compound on Vascular Tone in Isolated Organ Models
The regulation of vascular tone, the degree of constriction of a blood vessel, is crucial for maintaining blood pressure and controlling blood flow. In isolated organ models, such as aortic ring preparations, the effects of vasoactive substances can be directly studied. mdpi.comnih.gov
Studies have shown that EETs can have complex and sometimes controversial effects on vascular tone, with responses varying depending on the specific EET isomer, the vascular bed, and the animal species. mdpi.comnih.gov For example, a stable analog of 14,15-EET, known as 14,15-EE-8(Z)-E (EEZE), was found to have no direct effect on the vascular tone of phenylephrine-preconstricted vessels. However, it did dilate vessels that were contracted with the thromboxane (B8750289) receptor agonist U46619 or prostaglandin (B15479496) E2 (PGE2). mdpi.com
Furthermore, in a model using mice with a knockout of the endothelial cell-specific P450 reductase (ecPOR−/−), which leads to a lack of EET production, there was an increased sensitivity to the constrictor effects of U46619 and PGE2. mdpi.com Ex vivo incubation of aortic rings from these mice with EEZE reversed this increased sensitivity, suggesting that EETs can modulate vascular responses to other signaling molecules. mdpi.com This indicates a potential crosstalk between EETs and prostanoid signaling pathways at the receptor level. mdpi.com The anticontractile effect of perivascular adipose tissue, which releases various vasoactive substances, has also been noted to act in a receptor-independent manner. oup.com
Role of this compound in Inflammatory Responses in Cell Culture Models
Inflammation is a protective response to injury or infection, involving a complex cascade of cellular and molecular events. thermofisher.com Cell culture models are invaluable for dissecting the specific roles of compounds in these inflammatory pathways.
EETs have been shown to possess anti-inflammatory properties. nih.gov One of the first reported anti-inflammatory effects of EETs was the inhibition of vascular cell adhesion molecule-1 (VCAM-1) expression in human endothelial cells stimulated with inflammatory agents like lipopolysaccharide (LPS), interleukin-1α (IL-1α), or tumor necrosis factor-α (TNF-α). nih.gov This effect is regio-selective, with 11,12-EET being the most potent, followed by 8,9-EET and 5,6-EET. Notably, 14,15-EET was found to be inactive in this regard. nih.govnih.gov In fact, 14,15-EET was observed to increase the adherence of monocytes to endothelial cells, indicating a differential activity among EET regioisomers. nih.gov
The anti-inflammatory actions of EETs are thought to be mediated, at least in part, by the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation. researchgate.net By reducing the expression of adhesion molecules, EETs can decrease the attachment of leukocytes to the endothelium, a critical step in the inflammatory process. nih.gov
Investigation of this compound in Angiogenesis Studies (In Vitro and Animal Models)
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in development, tissue repair, and also in pathological conditions like cancer. frontiersin.org
In vitro studies have provided the initial evidence for the pro-angiogenic effects of EETs. nih.gov It was first observed that endogenous EETs released from astrocytes could stimulate the proliferation and tube formation of co-cultured endothelial cells. nih.gov Subsequent studies using synthetic EETs confirmed these findings, with 11,12-EET and 14,15-EET being the most studied isomers for their ability to increase endothelial cell proliferation, migration, and invasion. nih.gov 5,6- and 8,9-EET have also been demonstrated to stimulate cellular proliferation and tube formation in pulmonary murine microvascular endothelial cells. nih.gov
Animal models have further substantiated the pro-angiogenic role of EETs. In vivo assays such as the Matrigel plug assay and the chick chorioallantoic membrane (CAM) assay have shown that treatment with 11,12- or 14,15-EET stimulates neovascularization. nih.gov Similarly, 5,6- and 8,9-EET were found to stimulate angiogenesis in a subcutaneous sponge assay in mice. nih.gov These findings collectively point to EETs, including the 8,9-EET regioisomer, as potent in vivo angiogenic lipids. nih.govnih.gov
Interactive Table: Angiogenic Effects of EETs in Non-Clinical Models
| Model Type | Assay | Key Findings | Relevant EETs |
|---|---|---|---|
| In Vitro | Endothelial cell proliferation, migration, invasion, and tube formation assays. nih.govfrontiersin.org | Increased proliferation, migration, and tube formation. nih.gov | 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET. nih.gov |
| Animal (In Vivo) | Matrigel plug assay, Chick chorioallantoic membrane (CAM) assay, Subcutaneous sponge assay. nih.gov | Stimulation of neovascularization. nih.gov | 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET. nih.gov |
Functional Impact of this compound in Specific Organ Systems (e.g., kidney, liver) in Animal Models
Kidney: In animal models of kidney disease, various factors are assessed, including changes in blood urea (B33335) nitrogen (BUN), serum creatinine (B1669602) (SCr), and histological features like tubular cell injury, interstitial fibrosis, and inflammation. nih.govresearchgate.net EETs have shown protective effects in the kidney. Specifically, 8,9-EET has been found to be glomeruloprotective. nih.gov In a study using plasma from patients with focal segmental glomerulosclerosis (FSGS), which increases glomerular albumin permeability, 8,9-EET was able to attenuate this effect. nih.gov This protective action appeared to be unique to the 8,9-regioisomer, as 5,6-, 11,12-, and 14,15-EET did not show the same benefit. nih.gov Furthermore, analogs of 8,9-EET also demonstrated a significant reduction in the increased albumin permeability. nih.gov Animal models of diabetic nephropathy have also shown that interventions that reduce oxidative stress can attenuate cellular apoptosis and interstitial fibrosis in the renal cortex. nih.govmdpi.com
Liver: Animal models of liver disease often involve inducing liver injury through chemical means (e.g., carbon tetrachloride, ethanol) or dietary manipulations (e.g., high-fat diet). nih.govbiomedpharmajournal.orgkyoto-u.ac.jpnih.gov These models can lead to steatosis, inflammation, fibrosis, and hepatocyte apoptosis. nih.govwjgnet.com While direct studies on this compound in liver disease models are not extensively documented, the known anti-inflammatory and anti-apoptotic effects of EETs suggest a potential protective role. For instance, in models of alcohol-associated liver disease, treatments that reduce hepatic steatosis and necroinflammation also decrease hepatocyte apoptosis and liver fibrosis. wjgnet.com
Regulation of Apoptosis and Cell Survival Pathways by this compound
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. aging-us.comnih.govmdpi.comjci.org Both pathways converge on the activation of caspases, which are the executioners of cell death. nih.govmdpi.com
EETs are known to have anti-apoptotic effects. nih.gov These effects contribute to cell survival by interfering with the apoptotic signaling cascade. mdpi.com The PI3K/AKT/mTOR signaling pathway is a critical cell survival pathway that is often overactivated in cancer and promotes cell survival by inhibiting apoptosis. mdpi.commdpi.com AKT, a key component of this pathway, can directly phosphorylate and regulate apoptosis-regulatory proteins, shifting the balance towards cell survival. mdpi.com
The extrinsic pathway is initiated by the binding of ligands to death receptors, leading to the activation of caspase-8. nih.govjci.org The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and activation of caspase-9. aging-us.comnih.govmdpi.com Caspase-8 can also link the extrinsic to the intrinsic pathway through the cleavage of Bid. mdpi.com The anti-apoptotic effects of EETs could potentially involve modulation of these key signaling nodes, thereby promoting cell survival.
Structure Activity Relationship Sar Studies of ± 8 9 Ee 14 Z E Analogs for Research Purposes
Impact of Epoxide Ring Stereochemistry on Biological Activity
The stereochemistry of the epoxide ring in epoxyeicosatrienoic acids (EETs) is a critical determinant of their biological activity. Cytochrome P450 (CYP) epoxygenases metabolize arachidonic acid to form four regioisomers of EETs, including 8,9-EET, each as a pair of enantiomers (R,S and S,R). wikipedia.orgcapes.gov.brannualreviews.org For instance, CYP2C23 produces a significantly higher percentage of the 8(S),9(R) enantiomer of 8,9-EET compared to the 8(R),9(S) enantiomer. annualreviews.org
Research has demonstrated that these enantiomers can elicit distinct physiological responses. In the rat kidney, for example, (8S,9R)-EET acts as a stereoselective renal vasoconstrictor, an effect preferentially generated over its (8R,9S)-EET optical isomer. ebi.ac.uk This suggests that specific structural requirements are necessary for EET receptor activation and that (8S,9R)-EET is biologically relevant. ebi.ac.uk The differential activities of these stereoisomers highlight the importance of the three-dimensional arrangement of the epoxide group for precise molecular interactions with biological targets.
Importance of Carboxylic Acid Moiety for Receptor/Enzyme Interactions
The carboxylic acid group at the C-1 position is a critical structural feature for the biological activity of EETs, playing a significant role in their interaction with receptors and enzymes. For full agonist activity, a C-1 carboxyl group is considered a distinct structural requirement for both 11,12-EET and 14,15-EET. physiology.org
Modifications to this carboxylate group have been a key strategy in the development of EET analogs with improved stability and desired activity profiles. Early generation EET analogs included methyl esters and sulfonamide substitutions of the carboxylic acid. researchgate.net These modifications were designed to prevent esterification and resist metabolic degradation through β-oxidation. researchgate.net More recent approaches have involved replacing the carboxylate with various heterocyclic bioisosteres. acs.org However, studies on 14,15-EET mimics have shown that simple ester and amide modifications often result in reduced potency. acs.org This highlights the sensitive nature of the interaction at this end of the molecule and the importance of the free carboxylic acid for optimal biological function.
Synthesis and Evaluation of (±)8(9)-EE-14(Z)-E Metabolites for Biological Activity
(±)8(9)-EET undergoes further metabolism in the body, leading to the formation of various metabolites with their own distinct biological activities. A primary metabolic pathway is the hydration of the epoxide ring by soluble epoxide hydrolase (sEH) to form the corresponding vicinal diol, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET or 8,9-DiHETrE). wikipedia.orgnih.gov Studies have shown that 8,9-DHET does not possess the same protective effects as the parent 8,9-EET, indicating that the epoxide group is essential for this particular activity. nih.gov
Another metabolic route involves cyclooxygenase (COX) enzymes. rsc.org COX-1 and COX-2 can metabolize 8,9-EET to form hydroxylated products, such as ct-8,9-epoxy-11-hydroxy-eicosatrienoic acid (ct-8,9-E-11-HET) and ct-8,9-epoxy-15-hydroxy-eicosatrienoic acid (ct-8,9-E-15-HET). pnas.org Interestingly, ct-8,9-E-11-HET has been shown to be a potent mitogen, approximately three orders of magnitude more potent than its parent compound, 8,9-EET. pnas.org This metabolite is also proangiogenic. pnas.org These findings demonstrate that the metabolites of (±)8(9)-EET can have significantly different and sometimes more potent biological activities than the original molecule.
Table 1: Biological Activity of (±)8(9)-EET and its Metabolites
| Compound | Key Metabolic Pathway | Observed Biological Activity | Reference |
|---|---|---|---|
| (±)8(9)-EET | Parent Compound | Protects glomerular filtration barrier, proangiogenic | nih.gov, pnas.org |
| 8,9-DHET | Soluble Epoxide Hydrolase (sEH) | Lacks the protective effect on the glomerular filtration barrier seen with 8,9-EET | nih.gov |
| ct-8,9-E-11-HET | Cyclooxygenase (COX) | Potent mitogen, proangiogenic | pnas.org |
| ct-8,9-E-15-HET | Cyclooxygenase (COX) | Not proangiogenic | pnas.org |
Design and Testing of this compound Mimetics and Antagonists as Research Tools
The development of mimetics (agonists) and antagonists for (±)8(9)-EET is crucial for elucidating its physiological and pathological roles. These synthetic analogs are designed to have increased stability and specific activity profiles, making them valuable research tools. researchgate.netnih.gov
Mimetics (Agonists): The design of stable 8,9-EET agonists often involves replacing the metabolically labile epoxide group with more robust bioisosteres. researchgate.net For instance, analogs containing oxamide (B166460) or other amide groups in place of the epoxide have been synthesized. mdpi.com Some of these oxamide-containing analogs have shown efficacy in protecting renal mesangial cells from cell death, demonstrating their potential as 8,9-EET mimetics. mdpi.com These mimetics, which retain the desired biological activity without significant inhibition of soluble epoxide hydrolase, are promising tools for studying the therapeutic potential of activating 8,9-EET signaling pathways. mdpi.com
Antagonists: The creation of EET antagonists has been instrumental in demonstrating the importance of endogenous EETs in various physiological functions. ebi.ac.uknih.gov As previously mentioned, modifying the double bond structure can convert an agonist into an antagonist. nih.govphysiology.org For example, analogs of 8,9-EET with only one double bond were found to antagonize the protective glomerular effects of the parent compound. nih.gov Furthermore, specific antagonists for different EET regioisomers are being developed. While much of the focus has been on 11,12-EET and 14,15-EET antagonists, the principles of modifying the fatty acid backbone and the epoxide/diol region are applicable to the design of 8,9-EET-specific antagonists. physiology.orgnih.gov These antagonists are invaluable for blocking the effects of endogenous 8,9-EET and thereby clarifying its specific roles in complex biological systems.
Table 2: Examples of (±)8(9)-EET Analog Design Strategies
| Analog Type | Design Strategy | Desired Outcome | Example/Concept | Reference |
|---|---|---|---|---|
| Mimetic (Agonist) | Replacement of epoxide with stable bioisostere (e.g., oxamide) | Retain agonist activity with increased metabolic stability | Oxamide-containing analogs protecting renal cells | mdpi.com |
| Antagonist | Reduction in the number of double bonds | Block the biological effects of endogenous 8,9-EET | Mono-unsaturated analogs antagonizing glomerular protection | nih.gov |
| Antagonist | Alteration of double bond position | Convert an agonist to an antagonist | Shifting the Δ8 double bond to a Δ5 position in a related EET analog | physiology.org |
Synthetic Strategies for Accessing ± 8 9 Ee 14 Z E and Its Derivatives for Research
Total Synthesis Approaches to Racemic (±)8(9)-EE-14(Z)-E
The total synthesis of racemic this compound, a mono-unsaturated analog of 8,9-epoxyeicosatrienoic acid (8,9-EET), can be achieved through multi-step organic synthesis. While a direct, published total synthesis specifically for this compound is not extensively detailed, its preparation can be inferred from the synthesis of its regioisomer, (±)14(15)-EE-8(Z)-E. The compound this compound has been identified as a minor product during the synthesis of (±)14(15)-EE-8(Z)-E, where epoxidation of a dienoic acid precursor occurs at both double bonds. glpbio.com
A general synthetic approach would commence with a suitable long-chain fatty acid or building block that already contains the C14-C15 Z-configured double bond. An illustrative synthetic pathway would involve the following key transformations:
Chain Elongation: Starting from a precursor like 14(Z)-eicosenoic acid, or building it up from smaller fragments using coupling reactions such as Wittig or Grignard reactions to construct the 20-carbon backbone.
Introduction of the Second Double Bond: A second double bond at the C8-C9 position would be introduced. This could be achieved through various methods, including elimination reactions from a suitably functionalized intermediate.
Regioselective Epoxidation: The crucial step is the epoxidation of the dienoic acid intermediate. The use of a non-selective epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), on a precursor with double bonds at both the 8,9 and 14,15 positions would likely result in a mixture of regioisomers, including the desired this compound. The Prileschajew epoxidation, which involves the in situ formation of a percarboxylic acid, is a common industrial method for epoxidizing vegetable oils and fatty acids and could be applied here. doria.firesearchgate.net
Purification: Following the epoxidation, chromatographic separation techniques such as high-performance liquid chromatography (HPLC) would be necessary to isolate this compound from its regioisomer (±)14(15)-EE-8(Z)-E and other byproducts.
The formal name for this compound is 7-((2S,3R)-3-((Z)-undec-5-en-1-yl)oxiran-2-yl)heptanoic acid. caymanchem.com
Stereoselective Synthesis of Enantiopure 8(9)-EE-14(Z)-E Isomers
The biological activities of epoxyeicosanoids are often stereospecific, making the synthesis of individual enantiomers, (8S,9R)- and (8R,9S)-EE-14(Z)-E, essential for detailed pharmacological studies. nih.govebi.ac.uk Stereoselective synthesis can be accomplished through several established methodologies:
Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule, such as (S)-aspartic acid, which can be converted into a chiral epoxide building block. universiteitleiden.nl
Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a powerful tool for installing the epoxide with high enantioselectivity onto an allylic alcohol precursor. Current time information in Bangalore, IN. This would require the synthesis of an intermediate that is an allylic alcohol at the C8 or C9 position.
Enzymatic Resolution: A racemic mixture of a suitable precursor alcohol can be resolved using lipases, which selectively acylate one enantiomer, allowing for the separation of the two. researchgate.net
A plausible stereoselective route would involve the synthesis of a chiral epoxy-alcohol intermediate, which is then elaborated to the final product through chain extension and functional group manipulations. For instance, a chiral epoxide can be opened by a suitable organocuprate to install the remainder of the carbon chain.
Chemoenzymatic Synthesis of this compound
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of enzymatic transformations. mdpi.com For the synthesis of this compound, a chemoenzymatic approach offers a milder and potentially more regioselective alternative to purely chemical epoxidation.
A key strategy involves the use of lipases or peroxygenases as catalysts. doria.fimdpi.commdpi.com In one common chemoenzymatic method, a lipase (B570770), such as the immobilized Candida antarctica lipase B (Novozym 435), catalyzes the formation of a peracid in situ from a carboxylic acid and hydrogen peroxide. doria.fimdpi.com This enzymatically generated peracid then acts as the epoxidizing agent. This method has been successfully applied to various fatty acids and vegetable oils. researchgate.netmdpi.comnih.govresearchgate.net
Fungal peroxygenases are another class of enzymes that can directly catalyze the epoxidation of polyunsaturated fatty acids with high regioselectivity. mdpi.com The choice of enzyme and reaction conditions can influence which double bond in a polyunsaturated fatty acid is epoxidized. Human cytochrome P450 enzymes, such as CYP2J2, are also known to selectively epoxidize arachidonic acid at the 8,9-position and could potentially be used in a whole-cell or isolated enzyme system.
Table 1: Comparison of Epoxidation Methods
| Method | Reagents/Catalyst | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Chemical Epoxidation | m-CPBA, Peracetic acid | Low regioselectivity | Scalable, well-established | Harsh conditions, may require protection of other functional groups |
| Asymmetric Epoxidation | Sharpless catalyst (Ti(OiPr)4, DET) | High enantioselectivity | Provides access to enantiopure products | Requires allylic alcohol precursor |
| Chemoenzymatic Epoxidation | Lipase, H2O2, Carboxylic acid | Moderate to high regioselectivity | Milder reaction conditions, environmentally benign | Enzyme cost and stability can be a factor |
| Enzymatic Epoxidation | Peroxygenase, P450 enzymes | High regio- and stereoselectivity | Highly selective, biomimetic | Requires specific enzyme and cofactor systems |
Synthesis of Stable Isotope-Labeled this compound for Pharmacokinetic and Metabolic Studies
Stable isotope-labeled analogs of this compound are invaluable tools for quantitative analysis in biological samples using mass spectrometry-based techniques. These labeled compounds serve as internal standards in pharmacokinetic and metabolic studies. Common isotopes used for labeling are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.govscbt.com
Several strategies can be employed for the synthesis of labeled this compound:
Biosynthetic Production: One effective method involves cultivating microorganisms capable of producing the fatty acid precursor in a medium enriched with a stable isotope-labeled nutrient, such as U-¹³C-glucose. nih.gov The labeled fatty acid can then be extracted and chemically converted to the final labeled product.
Chemical Synthesis from Labeled Precursors: The synthesis can start from commercially available, simple, isotopically labeled building blocks. universiteitleiden.nl For example, a Wittig reaction using an isotopically labeled phosphonium (B103445) salt can introduce the label at a specific position in the carbon chain.
Deuterium Labeling: Deuterium atoms can be introduced at specific positions, for instance, by the reduction of a triple bond to a Z-double bond using deuterium gas and a Lindlar catalyst.
These methods allow for the preparation of standards with known isotopic enrichment, which is crucial for accurate quantification in complex biological matrices.
Derivatization of this compound for Probe Development and Affinity Chromatography
To study the interactions of this compound with its protein targets, such as receptors and enzymes, it is often necessary to synthesize derivatized versions of the molecule. universiteitleiden.nl These derivatives can be used as probes for affinity chromatography, photoaffinity labeling, or fluorescence-based assays.
Common derivatization strategies include:
Biotinylation: A biotin (B1667282) moiety can be attached to the carboxylic acid terminus of this compound via an amide linkage. Biotinylated probes can be used to capture binding partners on streptavidin-coated beads for subsequent identification by mass spectrometry.
Fluorophore Labeling: A fluorescent tag, such as a rhodamine or fluorescein (B123965) derivative, can be conjugated to the molecule. acs.org These fluorescent probes allow for the visualization of the molecule's localization within cells and for the study of binding interactions using techniques like fluorescence polarization.
Photoaffinity Labeling: A photo-reactive group, such as a diazirine or an azide, can be incorporated into the structure. universiteitleiden.nl Upon photoactivation, this group forms a covalent bond with nearby molecules, allowing for the irreversible labeling and subsequent identification of binding partners. researchgate.net
The synthesis of these probes typically involves modifying the carboxylic acid group or another suitable position on the fatty acid chain that is not critical for biological activity. The choice of linker between the eicosanoid and the tag is also important to ensure that the probe retains its ability to interact with its biological targets.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| (±)8(9)-epoxyeicosa-14(Z)-enoic acid | This compound |
| 8,9-epoxyeicosatrienoic acid | 8,9-EET |
| (±)14(15)-epoxyeicosa-8(Z)-enoic acid | (±)14(15)-EE-8(Z)-E |
| 14(Z)-eicosenoic acid | |
| meta-chloroperoxybenzoic acid | m-CPBA |
| (8S,9R)-epoxyeicosa-14(Z)-enoic acid | (8S,9R)-EE-14(Z)-E |
| (8R,9S)-epoxyeicosa-14(Z)-enoic acid | (8R,9S)-EE-14(Z)-E |
Interactions of ± 8 9 Ee 14 Z E with Other Biochemical Pathways and Networks
Modulation of Lipid Peroxidation and Oxidative Stress by (±)8(9)-EE-14(Z)-E
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of a biological system to detoxify these reactive intermediates or repair the resulting damage. wikipedia.orgnih.gov This imbalance can lead to lipid peroxidation, a chain reaction where oxidants attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. nih.govwikipedia.org
While direct studies on the effect of this compound on lipid peroxidation are not extensively documented, the broader class of EETs is recognized for potent anti-inflammatory effects. researchgate.netresearchgate.net Inflammation and oxidative stress are intricately linked processes; chronic inflammation is a major source of ROS, and oxidative stress can activate pro-inflammatory signaling pathways. nih.govfrontiersin.org
| Molecule/System | Role in Oxidative Stress | Potential Modulation by EETs | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Initiate damage to lipids, proteins, and DNA. | Indirectly reduced by mitigating inflammation, a major source of ROS. | nih.govfrontiersin.org |
| Lipid Hydroperoxides (LOOH) | Primary products of lipid peroxidation, propagating the damage chain. | Potentially reduced through the prevention of initial ROS-mediated damage. | nih.govresearchgate.net |
| Glutathione (B108866) Peroxidase (GPX4) | Enzyme that detoxifies lipid hydroperoxides to non-toxic lipid alcohols. | Activity could be supported or upregulated as part of a protective cellular response initiated by EETs. | irb.hr |
| NF-κB Signaling Pathway | A key transcription factor for pro-inflammatory genes, can be activated by ROS. | Known to be inhibited by EETs, breaking the cycle of inflammation and oxidative stress. | researchgate.netfrontiersin.org |
Interplay with Sphingolipid and Glycerolipid Signaling Systems
Cellular lipid metabolism is a highly integrated network. Beyond the eicosanoid pathways, glycerolipids and sphingolipids are two major classes of lipids that are not only structural components of membranes but also critical players in cell signaling. nih.gov While direct, specific interactions between this compound and these systems are an area of emerging research, potential points of interplay can be inferred from their shared metabolic origins and localization within the cell.
Glycerolipid metabolism encompasses the synthesis and breakdown of molecules like diacylglycerol (DAG), triacylglycerol (TAG), and various phospholipids (B1166683). nih.govannualreviews.org Phospholipase A2, the enzyme that releases arachidonic acid from the membrane phospholipid bilayer for EET synthesis, is a key regulatory point shared with glycerolipid signaling. nih.govacs.org The activity of phospholipases alters the composition of the membrane and generates multiple second messengers, suggesting that the pathways are coordinately regulated.
Sphingolipid signaling involves metabolites like ceramide and sphingosine-1-phosphate. Ceramide can be generated by the enzyme acid sphingomyelinase (ASMase) and is known to organize membrane domains into specialized signaling platforms. nih.gov As this compound is a lipid-soluble molecule derived from and acting within cellular membranes, it is conceivable that it could influence the biophysical environment required for the formation of ceramide-rich platforms or compete for access to shared enzymatic machinery involved in lipid modification. However, specific experimental evidence for such direct interplay is currently lacking.
| Pathway | Key Signaling Molecule/Process | Potential Point of Interplay with this compound Pathway | Reference |
|---|---|---|---|
| Glycerolipid Signaling | Phospholipase A2 (PLA2) activity | Shared regulatory step; PLA2 releases arachidonic acid, the precursor for all eicosanoids, from glycerophospholipids. | nih.govacs.org |
| Glycerolipid Signaling | Diacylglycerol (DAG) Kinases | Competition for lipid substrates or allosteric modulation of enzymes that act on membrane lipids. | nih.gov |
| Sphingolipid Signaling | Ceramide generation by ASMase | Hypothetical influence on the membrane environment required for ceramide-rich platform formation. | nih.gov |
| Shared Environment | Membrane Fluidity/Composition | All three pathways draw substrates from and have products that integrate into cellular membranes, suggesting co-regulation based on membrane state. | skinident.world |
Influence on Membrane Lipid Raft Dynamics and Signaling Platforms
Cell membranes are not homogenous structures but contain specialized microdomains known as lipid rafts. These are dynamic, ordered platforms enriched in cholesterol and sphingolipids that serve to compartmentalize and facilitate cellular signaling processes by bringing specific receptors and downstream signaling molecules into close proximity. nih.gov
The influence of this compound on these platforms is not yet well-defined. However, as an amphipathic lipid molecule derived from a core component of the membrane, it has the potential to alter the biophysical properties of the lipid bilayer. skinident.world Such alterations could influence the stability, size, or protein composition of lipid rafts. For example, by inserting into the membrane, EETs might locally disrupt or promote the packing of lipids required for raft integrity, thereby modulating the signaling cascades that depend on these platforms.
Furthermore, some signaling events initiated by EETs may themselves depend on lipid raft integrity. Many G-protein coupled receptors (GPCRs), which are putative receptors for EETs, are known to be localized to lipid rafts. Therefore, the ability of this compound to activate its downstream effectors could be contingent on the proper functioning of these signaling platforms. The extracellular matrix also acts as a signaling platform, interacting with cell surface receptors to modulate a wide range of signaling processes, and changes in membrane composition can influence these interactions. nih.govmdpi.com
Systems Biology Approaches to Map this compound Interaction Networks
Given the extensive cross-talk and multiple potential points of interaction, a complete map of the biological network of this compound requires a holistic, systems-level approach. nih.gov Systems biology integrates large-scale datasets from various 'omics' platforms (e.g., genomics, transcriptomics, proteomics, and metabolomics/lipidomics) with computational modeling to understand the complex interactions within a biological system. nih.govuow.edu.au
Applying this approach to this compound would involve a multi-faceted experimental strategy. Lipidomics would be used to quantify the levels of this compound and other related lipids under various conditions. Transcriptomics (e.g., RNA-seq) would reveal changes in gene expression in response to the compound, identifying entire pathways that are transcriptionally up- or down-regulated. Proteomics would identify changes in protein levels and post-translational modifications, while interactome studies could map the protein-protein interactions that are altered. nih.gov
By integrating these diverse datasets, a computational model of the this compound interaction network could be constructed. nih.gov This model would not only confirm known interactions, such as the cross-talk with the prostaglandin (B15479496) pathway, but could also uncover novel, previously unsuspected connections to pathways like sphingolipid metabolism or specific signaling platforms. Such an approach moves beyond a one-molecule, one-pathway view to a more accurate and comprehensive understanding of the compound's role in cellular physiology. mdpi.com
Future Research Directions and Unresolved Questions Regarding ± 8 9 Ee 14 Z E
Discovery of Novel Biosynthetic or Metabolic Enzymes for (±)8(9)-EE-14(Z)-E
The biosynthesis of 8,9-EET from arachidonic acid is primarily catalyzed by specific isoforms of the cytochrome P450 (CYP) enzyme family. wikipedia.orgontosight.ai In humans, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 are considered the main producers of EETs. wikipedia.org However, the full spectrum of enzymes involved in its formation and subsequent metabolism is likely broader and tissue-specific. For instance, CYP1A2, found in the lung, primarily oxidizes arachidonic acid to 8,9-EET. frontiersin.org
Future research should focus on identifying novel CYP isoforms or other enzyme families that contribute to 8,9-EET synthesis in various physiological and pathological contexts. The primary metabolic fate of 8,9-EET is hydrolysis to the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DHET) by soluble epoxide hydrolase (sEH). wikipedia.orgmdpi.com However, other metabolic pathways exist, including metabolism by cyclooxygenases (COX). caymanchem.comfrontiersin.org Specifically, 8,9-EET is a substrate for both COX-1 and COX-2. caymanchem.comfrontiersin.org This interaction leads to the formation of metabolites like 11-hydroxy-8,9-EET and 15-hydroxy-8,9-EET. escholarship.org The enzymes responsible for other potential metabolic routes, such as chain elongation and β-oxidation, are not fully characterized for 8,9-EET. nih.gov
Table 1: Key Enzymes in this compound Metabolism and Areas for Future Investigation
| Enzyme Class | Known Roles | Future Research Directions |
| Cytochrome P450 (CYP) Epoxygenases | Biosynthesis of 8,9-EET from arachidonic acid (e.g., CYP2C8, CYP2C9, CYP2C19, CYP2J2, CYP1A2). wikipedia.orgfrontiersin.org | Identification of novel CYP isoforms with 8,9-EET synthesizing activity in specific tissues or disease states. |
| Soluble Epoxide Hydrolase (sEH) | Primary enzyme for metabolizing 8,9-EET to 8,9-DHET. wikipedia.orgmdpi.com | Further understanding of sEH regulation and its impact on 8,9-EET bioavailability in different cellular compartments. |
| Cyclooxygenases (COX) | Metabolism of 8,9-EET to hydroxy-EET derivatives. caymanchem.comfrontiersin.org | Elucidation of the physiological and pathological significance of COX-derived 8,9-EET metabolites. escholarship.org |
| Other Metabolic Enzymes | Limited information on enzymes involved in chain elongation, β-oxidation, and conjugation of 8,9-EET. nih.gov | Identification and characterization of enzymes responsible for these alternative metabolic pathways. |
Elucidation of Additional Molecular Targets and Receptors for this compound
The biological effects of 8,9-EET are mediated through its interaction with various molecular targets and receptors. While some targets have been identified, a comprehensive understanding is still lacking. It is known that 8,9-EET can activate peroxisome proliferator-activated receptor alpha (PPARα). caymanchem.com The search for specific G protein-coupled receptors (GPCRs) for EETs has been ongoing. Recently, GPR40 was identified as a low-affinity receptor for 11,12-EET, but high-affinity receptors for 8,9-EET remain to be definitively identified. frontiersin.org
Unraveling the full spectrum of receptors and binding proteins for 8,9-EET is a critical area for future research. This includes identifying novel receptors and characterizing their downstream signaling pathways. Understanding how 8,9-EET interacts with various ion channels, transcription factors, and other intracellular proteins will provide a more complete picture of its mechanisms of action. nih.gov
Development of Advanced Analytical Techniques for Ultra-Trace Level Detection of this compound
Accurate quantification of 8,9-EET in biological samples is challenging due to its low endogenous concentrations and chemical instability. nih.gov Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have significantly improved detection limits. researchgate.netresearchgate.net However, there is a continuous need for more sensitive and robust analytical techniques.
Future advancements should focus on:
Improving Sensitivity: Developing methods with even lower limits of detection (LOD) to accurately measure 8,9-EET in minute sample volumes or at very low physiological concentrations. creative-proteomics.comalsglobal.se
Enhancing Specificity: Developing chiral separation techniques to distinguish between the different enantiomers of 8,9-EET, as they may have distinct biological activities. nih.govuniprot.org
High-Throughput Analysis: Creating high-throughput methods to analyze large numbers of samples efficiently, which is crucial for clinical and epidemiological studies. creative-proteomics.com
In Vivo Imaging: Developing probes and imaging techniques to visualize the spatial and temporal distribution of 8,9-EET within cells and tissues.
Table 2: Current and Future Analytical Techniques for this compound Detection
| Technique | Current Status | Future Directions |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Gold standard for quantification, with typical limits of quantitation around 0.2 ng/ml. researchgate.netpitt.edu | Development of methods with pg/mL or even fg/mL sensitivity. creative-proteomics.com |
| Chiral Chromatography | Used to separate 8,9-EET enantiomers. nih.govuniprot.org | Integration of chiral separation into routine high-throughput analyses. |
| Immunoassays | Less common due to specificity issues. | Development of highly specific monoclonal antibodies for rapid screening. |
| Biosensors | In early stages of development. | Creation of sensitive and selective biosensors for real-time monitoring. |
Exploration of this compound Roles in Understudied Biological Processes
Research on 8,9-EET has primarily focused on its roles in cardiovascular physiology, inflammation, and cancer. frontiersin.orgmdpi.com However, its involvement in a wide range of other biological processes remains largely unexplored.
Future research should investigate the role of 8,9-EET in:
Neurobiology: Exploring its potential functions in neuroinflammation, neurogenesis, and synaptic plasticity.
Immunology: Delving deeper into its modulatory effects on various immune cells beyond its known inhibition of B-cell antibody production. plos.org
Metabolic Diseases: Investigating its contribution to the pathogenesis of diseases like diabetes and non-alcoholic fatty liver disease. frontiersin.org
Developmental Biology: Understanding its role during embryonic and postnatal development.
Aging: Examining how 8,9-EET signaling changes with age and its potential contribution to age-related diseases.
Integration of this compound Research into Broader Lipidomics and Metabolomics Studies
To gain a holistic understanding of its function, research on 8,9-EET should be integrated into broader systems biology approaches. nih.govwindows.net Lipidomics and metabolomics platforms can simultaneously measure a wide array of lipids and metabolites, providing a comprehensive view of the biochemical pathways influenced by 8,9-EET. mdpi.com
This integrated approach will help to:
Identify novel biomarkers associated with altered 8,9-EET metabolism.
Uncover previously unknown interactions between the epoxygenase pathway and other metabolic networks.
Construct detailed models of cellular and physiological processes where 8,9-EET plays a role.
Development of Research Tools for Specific Modulation of this compound Pathways
The development of specific pharmacological tools is essential for dissecting the precise roles of 8,9-EET. While inhibitors of soluble epoxide hydrolase (sEHIs) are widely used to increase endogenous EET levels, more specific tools are needed. frontiersin.orgscbt.compnas.org
Future efforts should focus on creating:
Selective Agonists and Antagonists: Developing potent and selective agonists and antagonists for the specific receptors of 8,9-EET, once they are identified.
Isoform-Specific Enzyme Inhibitors: Designing inhibitors that can selectively block the activity of specific CYP epoxygenase isoforms involved in 8,9-EET synthesis.
Genetically Engineered Models: Utilizing advanced genetic tools like CRISPR-Cas9 to create cell lines and animal models with precise modifications in the 8,9-EET signaling pathway.
By addressing these unresolved questions and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of modulating the this compound pathway for a variety of human diseases.
Q & A
Q. How to structure a research paper on this compound to meet journal standards?
- Methodological Answer :
- Sections : Follow IMRAD (Introduction, Methods, Results, Discussion) with a standalone Experimental section.
- Data visualization : Use schemes for reaction pathways and tables for comparative bioactivity data (avoid redundancy with figures) .
- Ethical compliance : Cite prior work on analogous epoxides and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
